molecular formula C9H7ClN2O2 B13676785 Methyl 6-Chloro-3-(cyanomethyl)pyridine-2-carboxylate

Methyl 6-Chloro-3-(cyanomethyl)pyridine-2-carboxylate

Cat. No.: B13676785
M. Wt: 210.62 g/mol
InChI Key: QUJBJUJMLKJDGB-UHFFFAOYSA-N
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Description

Methyl 6-Chloro-3-(cyanomethyl)pyridine-2-carboxylate is a chemical compound that belongs to the pyridine family Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-Chloro-3-(cyanomethyl)pyridine-2-carboxylate typically involves the reaction of 6-chloronicotinic acid with cyanomethyl magnesium bromide, followed by esterification with methanol. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-Chloro-3-(cyanomethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide.

Major Products

The major products formed from these reactions include:

  • Carboxylic acids from oxidation.
  • Amines from reduction.
  • Various substituted pyridine derivatives from nucleophilic substitution.

Scientific Research Applications

Methyl 6-Chloro-3-(cyanomethyl)pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: The compound is utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-Chloro-3-(cyanomethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-Chloropyridine-3-carboxylate: Similar in structure but lacks the cyanomethyl group.

    6-Chloronicotinic Acid: The parent compound used in the synthesis of Methyl 6-Chloro-3-(cyanomethyl)pyridine-2-carboxylate.

    Methyl 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate: Another pyridine derivative with different substituents.

Uniqueness

This compound is unique due to the presence of both the chloro and cyanomethyl groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Biological Activity

Methyl 6-Chloro-3-(cyanomethyl)pyridine-2-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to consolidate existing research findings, case studies, and structure-activity relationship (SAR) analyses related to this compound.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a chloro group, a cyanomethyl group, and a carboxylate ester. The structural formula can be represented as follows:

C1H1ClNO2C\text{C}_1\text{H}_1\text{Cl}\text{N}\text{O}_2\text{C}

This unique arrangement of functional groups is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. The compound has been evaluated against various pathogens, demonstrating effective inhibition of bacterial growth. For instance, minimum inhibitory concentration (MIC) values have been reported in the low micromolar range, suggesting strong antimicrobial efficacy.

PathogenMIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.30
Candida albicans0.40

Anticancer Activity

The anticancer potential of this compound has also been a focus of research. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The IC₅₀ values for these cell lines indicate potent antiproliferative effects.

Cell LineIC₅₀ (µM)
HeLa0.50
MCF-70.64
A5490.79

The mechanism by which this compound exerts its biological effects is primarily linked to its ability to interact with specific molecular targets. Research indicates that it may act as a kinase inhibitor, disrupting critical signaling pathways involved in cell proliferation and survival. This interaction can lead to cell cycle arrest and apoptosis in cancer cells.

Key Findings

SAR studies have revealed that the introduction of electron-withdrawing groups such as chlorine at the 6-position enhances the biological activity of pyridine derivatives. Conversely, bulky substituents at the 3-position can reduce activity due to steric hindrance.

Table: SAR Analysis of Substituted Pyridines

Substituent PositionSubstituent TypeEffect on Activity
2CarboxylateIncreased potency
3CyanomethylModerate potency
6ChloroEnhanced activity

Case Studies

  • Anticancer Efficacy : A study conducted on this compound demonstrated significant inhibition of tumor growth in xenograft models. The compound was administered at varying doses, showing dose-dependent responses in tumor size reduction.
  • Antimicrobial Resistance : Another investigation focused on the compound's ability to combat resistant strains of bacteria, finding it effective against strains resistant to conventional antibiotics.

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

methyl 6-chloro-3-(cyanomethyl)pyridine-2-carboxylate

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)8-6(4-5-11)2-3-7(10)12-8/h2-3H,4H2,1H3

InChI Key

QUJBJUJMLKJDGB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)Cl)CC#N

Origin of Product

United States

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